Welcome to the BenchChem Online Store!
molecular formula C13H16N4O2 B8426565 N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline

N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline

Cat. No. B8426565
M. Wt: 260.29 g/mol
InChI Key: WWERADVQPLYCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07081140B2

Procedure details

150 ml of dimethyl sulfoxide were introduced into a 500 ml three-necked flask and treated with 22.6 g of triethanolamine (99% strength), 28.7 g of 1-(3-amino-propyl)imidazole (98% strength) and 24.2 g of 5-fluoro-2-nitrotoluene (96% strength). The mixture was stirred at 80° C. for 17 h. Following this, the batch was cooled to room temperature and poured onto 1 l of ice, a yellow oil depositing, which crystallized thoroughly after about 1 h. The precipitate thus resulting was filtered off with suction, washed with water and dried in vacuo at 40° C.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N(CCO)(CCO)CCO.[NH2:11][CH2:12][CH2:13][CH2:14][N:15]1[CH:19]=[CH:18][N:17]=[CH:16]1.F[C:21]1[CH:22]=[CH:23][C:24]([N+:28]([O-:30])=[O:29])=[C:25]([CH3:27])[CH:26]=1>CS(C)=O>[N+:28]([C:24]1[CH:23]=[CH:22][C:21]([NH:11][CH2:12][CH2:13][CH2:14][N:15]2[CH:19]=[CH:18][N:17]=[CH:16]2)=[CH:26][C:25]=1[CH3:27])([O-:30])=[O:29]

Inputs

Step One
Name
Quantity
22.6 g
Type
reactant
Smiles
N(CCO)(CCO)CCO
Name
Quantity
28.7 g
Type
reactant
Smiles
NCCCN1C=NC=C1
Name
Quantity
24.2 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)C)[N+](=O)[O-]
Step Two
Name
ice
Quantity
1 L
Type
reactant
Smiles
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
a yellow oil depositing, which crystallized thoroughly after about 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitate thus resulting
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)NCCCN1C=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.